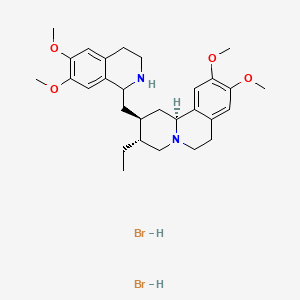

Dihydrobromide (+-)emetine

Description

Structure

3D Structure of Parent

Properties

CAS No. |

13903-43-0 |

|---|---|

Molecular Formula |

C29H41BrN2O4 |

Molecular Weight |

561.5 g/mol |

IUPAC Name |

(2S,3R,11bS)-2-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methyl]-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine;dihydrobromide |

InChI |

InChI=1S/C29H40N2O4.2BrH/c1-6-18-17-31-10-8-20-14-27(33-3)29(35-5)16-23(20)25(31)12-21(18)11-24-22-15-28(34-4)26(32-2)13-19(22)7-9-30-24;;/h13-16,18,21,24-25,30H,6-12,17H2,1-5H3;2*1H/t18-,21-,24?,25-;;/m0../s1 |

InChI Key |

FHNALUQESJTZNT-MRFSYGAJSA-N |

SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br.Br |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)OC)OC)OC)OC.Br |

Origin of Product |

United States |

Chemical Synthesis and Derivatization Research

Total Synthesis Methodologies of Emetine (B1671215) and its Stereoisomers

The total synthesis of emetine and its various stereoisomers has been a long-standing goal in organic chemistry. The molecule's multiple stereocenters require precise stereocontrol to achieve the desired biologically active form, (-)-emetine.

Achieving the correct stereochemistry is critical for the biological activity of emetine. nih.gov The natural configuration is (2S, 3R, 11bS), and structure-activity relationship studies have confirmed that the R configuration at the C-1′ position is essential. benthamopen.com Consequently, modern synthetic efforts have focused on asymmetric strategies to control the formation of these chiral centers.

A key challenge is the stereoselective installation of the substituent at the C-1' position. One successful approach involves the catalytic asymmetric allylation of a cyclic imine intermediate, 3,4-dihydro-6,7-dimethoxyisoquinoline. researchgate.netnih.gov This reaction, utilizing allyltrimethoxysilane (B1265876) in the presence of a copper(I) catalyst and a chiral phosphine (B1218219) ligand such as tol-BINAP, establishes the required stereocenter at C-1' with good yield and moderate stereoselectivity. researchgate.netnih.gov The resulting allyl adduct is a versatile intermediate that can be transformed into the core structure of (-)-emetine. nih.gov The enantiomeric excess of the product can be further enhanced through recrystallization with chiral acids like dibenzoyl tartaric acid. researchgate.net

Other strategies for enantioselective synthesis include the use of asymmetric transfer hydrogenation and Noyori asymmetric reduction to set specific stereocenters during the construction of the benzoquinolizidine core. chemistryviews.orgthieme-connect.com A stereodivergent strategy has also been developed, which allows for the synthesis of three of the four possible epimers from common starting materials through a one-pot cascade sequence, providing access to both natural and non-natural isomers for comparative research. nih.gov

The limited availability of emetine from natural sources and the complexity of early syntheses hindered extensive research. chemistryviews.org A significant advancement has been the development of a scalable asymmetric total synthesis of (-)-emetine, designed to produce research-grade quantities efficiently. chemistryviews.orgacs.orgacs.org

The synthesis begins with readily available homoveratrylamine and employs several highly efficient reactions. chemistryviews.org Key steps include an asymmetric allylation to set a crucial stereocenter, an olefin metathesis, a Michael addition, and an asymmetric transfer hydrogenation. chemistryviews.org This scalable route makes larger quantities of emetine available for further drug development and derivatization studies. chemistryviews.orgrsc.org

| Scalable Synthesis of (-)-Emetine | |

| Starting Material | Homoveratrylamine chemistryviews.org |

| Number of Steps | 13 (10 isolated steps) chemistryviews.org |

| Overall Yield | 12% acs.orgacs.org |

| Purity (HPLC) | >93.2% acs.orgacs.org |

| Scale | 237.1 g chemistryviews.orgacs.org |

| Key Reactions | Asymmetric Allylation, Olefin Metathesis, Asymmetric Transfer Hydrogenation chemistryviews.org |

| Purification | No chromatographic purification required acs.orgacs.org |

Rational Design and Synthesis of Emetine Analogues

While emetine itself is a potent biological agent, its utility in research can be enhanced by modifying its structure. nih.gov Rational design and synthesis of analogues aim to fine-tune its properties, such as reducing general cytotoxicity while targeting specific cellular environments. google.com

The secondary amine at the N-2′ position has been identified as a critical determinant of emetine's biological activity and a prime location for chemical modification. benthamopen.comnih.govacs.org Derivatization at this position to form a tertiary amine generally leads to a significant reduction in cytotoxicity. nih.govnih.gov This principle allows the N-2' position to serve as a "tunable handle" for creating research compounds. nih.govresearchgate.net

A variety of emetine analogues have been synthesized by modifying the N-2' position to generate thioureas, ureas, sulfonamides, carbamates, and dithiocarbamates. nih.govnih.govacs.org For instance, thiourea (B124793) analogues are prepared by reacting emetine with isothiocyanates, while urea (B33335) derivatives are synthesized from isocyanates. nih.gov Sulfonamide derivatives result from the reaction of emetine with various sulfonyl chlorides. nih.gov Dithiocarbamate esters have also been synthesized and evaluated. nih.gov

These structural modifications are crucial for structure-activity relationship (SAR) studies, which help to elucidate the molecular requirements for emetine's biological effects. benthamopen.com For example, creating hybrid molecules by covalently bonding peptide sequences to the N-2' amine has been explored. In one study, attaching a peptide sequence from dolastatin 10 resulted in an analogue that surprisingly retained the full biological activity of emetine, a rare outcome for N-2' substituted derivatives. acs.org

A sophisticated application of emetine derivatization is the creation of prodrugs that can be selectively activated in specific microenvironments, such as the acidic milieu of tumors. google.comnih.gov This approach involves linking emetine to another molecule via a bond that is stable at physiological pH (around 7.4) but hydrolyzes under mildly acidic conditions (pH 5.5-6.5). nih.govnih.govacs.org

Researchers have successfully designed and synthesized amide analogues of emetine using linkers derived from maleic anhydride (B1165640) and its derivatives (like citraconic and cis-aconitic anhydrides). nih.govnih.gov These anhydrides react with the N-2' amine of emetine to form maleic acid monoamides. nih.gov The resulting amide bond is susceptible to intramolecular acid-catalyzed hydrolysis, which releases the parent emetine molecule in an acidic environment. nih.govacs.org

The hydrolysis rates of these analogues are pH-dependent. For example, certain maleic and citraconic anhydride-derived analogues release significant amounts of emetine within 48 hours at pH 6.5, with even greater release at pH 5.5. nih.govnih.govacs.org Dithiocarbamate salts of emetine have also shown promise as acid-activatable prodrugs, demonstrating substantial hydrolysis to emetine at pH 5.5. nih.govacs.org This strategy of creating pH-sensitive hydrolyzable analogues provides a powerful tool for delivering the active compound to targeted acidic regions in a research context, minimizing effects on non-target environments. google.comnih.gov

| pH-Dependent Hydrolysis of Emetine Analogues (48 hours) | ||

| Analogue Type | % Emetine Released at pH 6.5 | % Emetine Released at pH 5.5 |

| Sodium Dithiocarbamate Salt (13) nih.govacs.org | 12-13.2% | 94.5-95% |

| Maleic Anhydride Amide (21) nih.govnih.govacs.org | ~50% | 41-95% (range for various amides) |

| Maleic Anhydride Amide (22) nih.govnih.govacs.org | ~80% | 41-95% (range for various amides) |

| Citraconic Anhydride Amide (26) nih.govnih.govacs.org | ~50% | 41-95% (range for various amides) |

Biosynthetic Pathways and Enantiomeric Research

Elucidation of Natural Biosynthetic Routes of Emetine (B1671215) Alkaloids

The biosynthesis of emetine and related ipecac alkaloids is a complex process that has been the subject of extensive research. These alkaloids are primarily found in two evolutionarily distant plant species: Carapichea ipecacuanha (from the Gentianales order) and Alangium salviifolium (from the Cornales order). biorxiv.orgnih.gov Remarkably, studies have shown that the biosynthetic pathway to produce the core structure of these alkaloids has evolved independently in these two species. biorxiv.orgsciencedaily.com

The biosynthetic journey to emetine begins with two primary precursor molecules: dopamine (B1211576), which is derived from the amino acid L-tyrosine, and a monoterpenoid unit. wikipedia.org In C. ipecacuanha, this monoterpenoid is secologanin, whereas A. salviifolium utilizes the corresponding acid, secologanic acid. biorxiv.org

The initial and crucial step in the pathway is a Pictet-Spengler reaction, which involves the condensation of dopamine with the respective monoterpenoid (secologanin or secologanic acid). biorxiv.orgwikipedia.org A significant finding is that this initial condensation is a non-enzymatic and non-stereoselective reaction. nih.gov This lack of stereoselectivity results in the formation of two epimers at the C-1 position: the (S)-configured N-deacetylisoipecoside and the (R)-configured N-deacetylipecoside. wikipedia.orgrsc.org

From this point, the pathway leading to emetine specifically utilizes the (S)-form, N-deacetylisoipecoside. wikipedia.orgrsc.org This intermediate undergoes a series of enzymatic modifications, including O-methylations, deglucosylation, and reduction, to form a key intermediate known as protoemetine. wikipedia.orgnih.gov

Protoemetine then undergoes a second Pictet-Spengler-type reaction, this time with another molecule of dopamine. wikipedia.orgresearchgate.net This reaction forms 7'-O-demethylcephaeline. The final steps in the biosynthesis of emetine involve sequential O-methylation reactions. The 7'-hydroxyl group is methylated to produce cephaeline (B23452), and a subsequent methylation at the 6'-position yields emetine. wikipedia.orgresearchgate.net A series of O-methyltransferase enzymes (IpeOMT1, IpeOMT2, and IpeOMT3) have been identified as responsible for these methylation steps. nih.govresearchgate.net

Table 1: Key Intermediates and Enzymes in Emetine Biosynthesis

| Precursors | Key Intermediates | Key Enzymes | Final Products |

|---|---|---|---|

| Dopamine | N-deacetylisoipecoside | IpeOMT1 | Cephaeline |

| Secologanin | Protoemetine | IpeOMT2 | Emetine |

| 7'-O-demethylcephaeline | IpeOMT3 | ||

| Cephaeline | IpeGlu1 (β-glucosidase) |

Stereochemical Investigations in Natural Product Formation

The stereochemistry of emetine is critical to its biological activity, and its elucidation has been a significant area of research. benthamopen.com The emetine molecule possesses five chiral centers, leading to a large number of possible stereoisomers. researchgate.net However, the naturally occurring and biologically active form is (-)-emetine, which has a specific (1R, 11bS, 2S, 3R) configuration. nih.gov

As mentioned previously, the initial Pictet-Spengler reaction in the biosynthetic pathway is not stereoselective, producing both the 1(S) (iso) and 1(R) (epi-iso) forms of N-deacetyl(iso)ipecoside. nih.govwikipedia.org Research has shown that only the (S)-epimer, N-deacetylisoipecoside, serves as the precursor for the biosynthesis of cephaeline and emetine. rsc.org The (R)-epimer, N-deacetylipecoside, is directed towards the synthesis of other alkaloids like ipecoside (B1585364) and alangiside, which possess the β-configuration. rsc.org This demonstrates a crucial stereochemical sorting mechanism early in the pathway.

The biological importance of the stereochemistry at the C-1' position has been highlighted in various studies. For emetine to be biologically active, the C-1' position must have the R configuration. benthamopen.com Its epimer, isoemetine, which has an S configuration at C-1', is biologically inactive. benthamopen.com This underscores the precise structural requirements for the interaction of emetine with its biological targets.

Chemical correlation studies have been instrumental in confirming the absolute stereochemistry of emetine. For instance, the absolute configuration at C-1 of emetine was chemically correlated with natural amino acids. rsc.org Furthermore, emetine has been chemically correlated with the indole (B1671886) alkaloid corynantheine, confirming that they share the same absolute configuration at corresponding chiral centers. rsc.org These investigations have been fundamental in establishing the precise three-dimensional structure of the natural product.

Table 2: Stereoisomers and their Role in Biosynthesis

| Compound | Configuration at C-1 | Biosynthetic Fate |

|---|---|---|

| N-deacetylisoipecoside | S | Precursor to emetine and cephaeline |

| N-deacetylipecoside | R | Precursor to ipecoside and alangiside |

| Emetine | 1'R | Biologically active final product |

| Isoemetine | 1'S | Biologically inactive epimer |

Molecular and Cellular Mechanisms of Action

Ribosomal Interaction and Eukaryotic Protein Biosynthesis Inhibition

Emetine (B1671215) is a well-established inhibitor of protein synthesis in eukaryotic cells. johnshopkins.edubenthamopenarchives.comscispace.com Its primary mechanism involves the direct targeting of the ribosome, the molecular complex responsible for translating messenger RNA (mRNA) into protein. This interaction is highly specific and leads to a rapid and irreversible cessation of polypeptide chain elongation. researchgate.netnih.gov

The inhibitory action of emetine on protein synthesis is initiated by its high-affinity binding to the small ribosomal subunit, specifically the 40S subunit in eukaryotes. nih.govnih.gov Cryo-electron microscopy studies have revealed that emetine interacts with the E-site (exit site) of the 40S subunit. nih.govle.ac.ukdrugbank.com This binding pocket is crucial for the translocation step of elongation, where the ribosome moves along the mRNA to read the next codon. By occupying the E-site, emetine physically obstructs the movement of transfer RNA (tRNA) and mRNA through the ribosome. nih.govnih.govle.ac.uk This binding is considered irreversible, leading to a long-lasting blockade of the translational machinery. nih.gov

Table 1: Emetine's Interaction with the Ribosome

| Target | Binding Site | Consequence | Reference |

| 40S Ribosomal Subunit | E-site (Exit site) | Irreversible blockade of translation | nih.govnih.govnih.gov |

| Eukaryotic Ribosome | Blocks mRNA/tRNA translocation | Inhibition of protein synthesis | nih.govle.ac.ukdrugbank.com |

By binding to the E-site of the 40S subunit, emetine effectively stalls the ribosome, preventing its translocation along the mRNA template. researchgate.netnih.govle.ac.uk Translocation is a critical step in the elongation cycle of protein synthesis, where the ribosome advances by one codon, moving the peptidyl-tRNA from the A-site (aminoacyl site) to the P-site (peptidyl site) and the deacylated tRNA from the P-site to the E-site for release. Emetine's presence in the E-site physically hinders this coordinated movement. nih.govnih.gov This action freezes the ribosome on the mRNA, leading to an abrupt halt in polypeptide chain elongation. researchgate.net

Table 2: Research Findings on Emetine's Effect on Polysomes

| Observation | Experimental Context | Implication | Reference |

| Polysome Stabilization | Treatment of cells with emetine | Traps ribosomes on mRNA, preventing their runoff and disassembly. | pnas.orgresearchgate.net |

| Increased Polysomes | Treatment of unfertilized sea urchin eggs | Suggests recruitment of new mRNA into translation complexes. | researchgate.net |

| Prevention of Stress Granule Formation | Cells under stress conditions | By trapping mRNAs in polysomes, emetine prevents their aggregation into stress granules. | researchgate.net |

Nucleic Acid Synthesis Modulation (DNA/RNA)

Beyond its direct and potent inhibition of protein synthesis, emetine also interferes with the synthesis and activities of nucleic acids, namely DNA and RNA. johnshopkins.edubenthamopenarchives.comscispace.com This modulation is largely considered a downstream consequence of the primary block in protein synthesis, as the replication and transcription processes are dependent on the continuous production of key proteins.

Emetine has been shown to be a powerful inhibitor of DNA replication. nih.govlife-science-alliance.org For a long time, it was considered a specific inhibitor of lagging strand synthesis. However, more recent evidence demonstrates that emetine rapidly and completely inhibits DNA synthesis on both the leading and lagging strands. nih.gov This inhibition is not due to a direct interaction with the DNA replication machinery, such as DNA polymerases, but is rather an indirect effect of its potent inhibition of protein synthesis (proteosynthesis). nih.govimtm.cz The replication of DNA requires the ongoing synthesis of essential proteins, including histones and replication factors. By halting the production of these crucial components, emetine effectively brings DNA replication to a standstill. nih.gov Importantly, unlike some DNA synthesis inhibitors, emetine does not cause the uncoupling of the two DNA strands or activate the replication stress checkpoint. nih.gov

Emetine also interferes with the synthesis and function of RNA. johnshopkins.eduscispace.com The production of viral RNA, for example, has been shown to decrease in the presence of emetine. nih.gov This effect is also thought to be an indirect result of protein synthesis inhibition, as the transcription of genes and the replication of viral RNA genomes depend on host cell proteins. Furthermore, emetine can modulate RNA stability. Studies have revealed that emetine treatment leads to the stabilization of a distinct group of otherwise short-lived mRNA transcripts. nih.gov This stabilization effect is particularly noted for transcripts with suboptimal codon usage, suggesting that their degradation is sensitive to the rate of translation elongation. nih.gov By stalling ribosomes on these transcripts, emetine may shield them from cellular mRNA decay machinery. nih.gov

Modulation of Cellular Signaling Pathways

Dihydrobromide (+-)emetine has been shown to exert its effects by intervening in several critical intracellular signaling cascades. Its ability to modulate these pathways underscores its complex mechanism of action at the cellular level. Research indicates that emetine influences not only the Wnt/β-catenin signaling axis but also the Hippo/YAP, PI3K/AKT, and NF-κB pathways, leading to a cascade of downstream effects on gene expression and cellular behavior nih.govresearchgate.netresearchgate.net.

Wnt/β-catenin Signaling Pathway Regulation

Emetine is a notable inhibitor of the canonical Wnt/β-catenin signaling pathway, a critical pathway in embryonic development and tissue homeostasis that is often dysregulated in various diseases researchgate.netresearchgate.net.

The inhibitory action of emetine on the Wnt/β-catenin pathway begins at the cell surface with the targeting of upstream components. Specifically, emetine has been found to downregulate the expression of the Wnt co-receptor Low-density lipoprotein receptor-related protein 6 (LRP6). researchgate.net Studies have demonstrated that treatment with nanomolar concentrations of emetine leads to a significant decrease in the levels of both total and phosphorylated LRP6. researchgate.net Furthermore, emetine affects the Dishevelled (DVL) protein, a key cytoplasmic component of the Wnt pathway. It reduces the levels of phosphorylated DVL2, which is crucial for signal transduction from the membrane to downstream effectors researchgate.net. By targeting both LRP6 and DVL, emetine effectively disrupts the initial signal propagation of the Wnt pathway.

Table 1: Effect of Emetine on Upstream Wnt/β-catenin Signaling Components

| Component | Effect of Emetine Treatment | Observed Change |

| LRP6 | Downregulation | Decrease in total and phosphorylated protein levels researchgate.net |

| DVL2 | Inhibition of Phosphorylation | Decrease in phosphorylated protein levels researchgate.net |

The disruption of upstream Wnt signaling by emetine culminates in the suppression of Wnt target gene expression. By preventing the stabilization and nuclear translocation of β-catenin, emetine effectively reduces the transcription of genes regulated by the β-catenin/TCF/LEF complex. Research has shown that emetine treatment leads to a decrease in the expression of well-known Wnt target genes such as c-Myc and Cyclin D1, which are critical for cell cycle progression and proliferation nih.govresearchgate.net.

Hippo/YAP Signaling Modulation

Emetine also modulates the Hippo signaling pathway, a key regulator of organ size and tissue homeostasis. Its primary effect within this pathway is the suppression of the downstream transcriptional co-activator Yes-associated protein 1 (YAP1). nih.gov YAP1 is a potent oncoprotein that, when activated, promotes the transcription of genes involved in cell survival and proliferation nih.gov. Studies have shown that emetine treatment leads to a concentration-dependent decrease in the expression of YAP1. nih.gov This, in turn, results in the reduced expression of YAP1 target genes, including Connective tissue growth factor (CTGF) and Survivin, thereby inhibiting cell survival nih.gov.

Table 2: Impact of Emetine on the Hippo/YAP Signaling Pathway

| Target Protein | Effect of Emetine Treatment | Downstream Consequence |

| YAP1 | Suppression of expression | Decreased levels of the transcriptional co-activator nih.gov |

| CTGF | Inhibition of expression | Reduced expression of a key YAP1 target gene nih.gov |

| Survivin | Inhibition of expression | Reduced expression of an anti-apoptotic protein nih.gov |

NF-κB Pathway Inhibition and IκBα Phosphorylation

Emetine is an effective inhibitor of the Nuclear Factor-kappa B (NF-κB) signaling pathway, which plays a central role in inflammation and immune responses. The mechanism of inhibition involves the modulation of IκBα phosphorylation. In the canonical NF-κB pathway, the phosphorylation and subsequent degradation of the inhibitor of κBα (IκBα) allows for the nuclear translocation and activation of NF-κB. Emetine has been shown to efficiently reduce the levels of phosphorylated IκB-α. researchgate.net This inhibition of IκBα phosphorylation prevents its degradation, thereby sequestering NF-κB in the cytoplasm and blocking its transcriptional activity. researchgate.netnih.gov Further investigation has revealed that emetine's effect is mediated, at least in part, by the downregulation of the IκB kinase β (IKK-β) subunit, which is responsible for phosphorylating IκBα, while not affecting the IKK-α subunit researchgate.net.

Table 3: Emetine's Mechanism of NF-κB Pathway Inhibition

| Component | Effect of Emetine Treatment | Consequence |

| IKK-β | Downregulation | Reduced kinase activity responsible for IκBα phosphorylation researchgate.net |

| IκBα | Inhibition of Phosphorylation | Stabilization of the IκBα protein researchgate.net |

| NF-κB | Inhibition of Activation | Sequestration in the cytoplasm, preventing nuclear translocation nih.gov |

Mitogen-Activated Protein Kinase (MAPK) Pathway Studies (e.g., p38 MAPK)

Research indicates that emetine has notable effects on the Mitogen-Activated Protein Kinase (MAPK) signaling pathway, with a particular emphasis on p38 MAPK. Studies have reported that emetine can stimulate the activation of the p38 MAPK pathway. nih.gov This activation is thought to play a role in some of the cellular toxicities associated with the compound. nih.gov Inappropriate activation of the p38 MAPK signaling pathway has been linked to cardiac issues, and since emetine is a p38 MAPK activator, there is a hypothesized connection between this activation and potential cardiac side effects. nih.gov

The activation of the p38 MAPK pathway by emetine can lead to several pathogenic conditions in cardiac cells, including the disruption of cardiac fibroblast function, induction of pro-inflammatory responses, and promotion of atrophy and fibrosis, which can ultimately result in cellular damage such as apoptosis and myopathy/cardiomyopathy. nih.gov In other cellular contexts, such as osteosarcoma cells, emetine has been shown to activate p38 signaling while inhibiting other pathways like ERK and JNK. nih.gov The modulation of the p38 MAPK pathway is a significant aspect of emetine's molecular action, influencing both its therapeutic potential and its toxicological profile.

Hedgehog Signaling Pathway Inhibition

While direct, specific studies on this compound's inhibition of the Hedgehog (Hh) signaling pathway are not extensively detailed in the provided search results, its potential to interact with this pathway has been suggested in broader cancer research. The Hedgehog signaling pathway is a critical regulator of embryonic development and its aberrant activation is implicated in the progression of various cancers. nih.govrsc.org Inhibition of this pathway is a validated strategy in cancer therapy. rsc.orgwikipedia.org

Some research indicates that emetine can modulate multiple intracellular signaling pathways. nih.gov An in-silico study has suggested that emetine may inhibit Hedgehog signaling. nih.gov This is significant as the Hh pathway controls cellular processes such as proliferation, apoptosis, and angiogenesis, all of which are dysregulated in cancer. wikipedia.org Inhibitors of this pathway can target different components, including the Smoothened (SMO) receptor or the GLI transcription factors. wikipedia.orgnih.gov While the precise mechanism of emetine's interaction with the Hedgehog pathway requires further elucidation, its potential to inhibit this critical signaling cascade is an area of ongoing research interest.

Cell Cycle Perturbations in Research Models

Emetine has been observed to induce perturbations in the cell cycle of various cancer cell models. In human gastric cancer cells, treatment with emetine has been shown to suppress cell proliferation and induce cell cycle arrest. nih.govmdpi.com Specifically, in some cancer cell lines, treatment can lead to an increase in the percentage of cells in the G2/M phase of the cell cycle. taylorandfrancis.com For instance, in certain cancer cell models, treatment with specific compounds has been shown to increase the population of cells in the G2/M phase from approximately 16.53% to as high as 29.62%. taylorandfrancis.com This is often accompanied by a decrease in the percentage of cells in the G1 phase. taylorandfrancis.com

Induction of Programmed Cell Death Mechanisms (Apoptosis) in Research Models

A significant mechanism of action for this compound is the induction of apoptosis, or programmed cell death, in various research models. researchgate.netnih.govconsensus.app Emetine has been shown to be a potent inducer of apoptosis in leukemia cells and can enhance the apoptotic effects of other chemotherapeutic agents like cisplatin (B142131). nih.govconsensus.app This pro-apoptotic activity has been observed across a range of cancer cell types, including pancreatic and gastric cancer cells. nih.govewha.ac.kr

The induction of apoptosis by emetine is a key component of its anti-cancer effects. nih.govresearchgate.net In pancreatic cancer cells, for example, emetine can sensitize cells to TRAIL-induced apoptosis. ewha.ac.kr This suggests that emetine can overcome resistance to certain apoptotic signals. The process of apoptosis induction by emetine involves multiple downstream molecular events, which are detailed in the subsequent sections.

Emetine's ability to induce apoptosis is, in part, due to its regulation of pro-apoptotic factors. nih.govnih.gov Research has shown that emetine treatment can lead to the upregulation of several pro-apoptotic signaling molecules. nih.govconsensus.app In pancreatic ductal carcinoma cells, western blot analysis has demonstrated an upregulation of pro-apoptotic markers following emetine treatment. researchgate.net

Furthermore, emetine has been found to downregulate the expression of anti-apoptotic proteins. nih.gov For instance, in pancreatic cancer cells, emetine downregulates the expression of the anti-apoptotic protein Mcl-1 in a dose- and time-dependent manner. ewha.ac.kr The balance between pro-apoptotic and anti-apoptotic proteins is crucial for determining a cell's fate, and emetine appears to shift this balance towards apoptosis.

A specific mechanism by which emetine promotes apoptosis is through the modulation of Bcl-x pre-mRNA splicing. nih.gov The Bcl-x gene can be alternatively spliced to produce two different isoforms: the anti-apoptotic Bcl-xL and the pro-apoptotic Bcl-xS. nih.gov Emetine treatment in various cancer cells has been shown to downregulate the mRNA level of Bcl-xL while simultaneously increasing the mRNA level of Bcl-xS. nih.gov

This shift in the Bcl-xL/Bcl-xS ratio is dose- and time-dependent and is mediated through a protein phosphatase 1 (PP1)-dependent mechanism. nih.gov By altering the splicing of Bcl-x pre-mRNA to favor the production of the pro-apoptotic Bcl-xS isoform, emetine effectively diminishes the cell's anti-apoptotic defenses and promotes cell death. nih.gov This regulation of RNA splicing presents a potential target for cancer therapy. nih.gov

The induction of apoptosis by emetine often involves the mitochondrial, or intrinsic, pathway. This pathway is a critical regulator of programmed cell death. researchgate.net Apoptotic stimuli can act on the mitochondria, leading to the release of proteins from the intermembrane space, such as cytochrome c. youtube.com The release of these proteins is a key event in the activation of caspases, the executioner enzymes of apoptosis. researchgate.net

In the context of emetine-induced apoptosis, evidence points to the involvement of mitochondrial depolarization and the activation of caspase-3. nih.gov In acute myeloid leukemia (AML) cells, emetine treatment has been shown to cause mitochondrial depolarization and increased levels of active caspase-3 and cleaved PARP. nih.gov Furthermore, emetine can induce an increase in cellular and mitochondrial reactive oxygen species (ROS), which can also trigger the mitochondrial apoptotic pathway. nih.gov The involvement of the mitochondrial pathway underscores a central mechanism by which emetine executes its apoptotic function.

Role of Reactive Oxygen Species (ROS) Generation

Research has demonstrated that (+-)-Emetine dihydrobromide induces oxidative stress within cells. Treatment with emetine leads to an increase in both cellular and mitochondrial reactive oxygen species (ROS) researchgate.net. The generation of these highly reactive molecules is a significant contributor to the compound's mechanism of inducing apoptosis, or programmed cell death. This is supported by findings where the effects of emetine-induced apoptosis were partially counteracted by the antioxidant N-acetylcysteine, underscoring the pivotal role of oxidative stress in its cellular impact researchgate.net.

Regulation of Gene Expression Profiles (Up- and Down-regulation)

(+-)-Emetine dihydrobromide exerts a significant influence on cellular function by modulating the expression of a wide array of genes. This regulation is a key aspect of its mechanism of action, affecting multiple signaling pathways.

Notably, emetine treatment has been shown to up-regulate pro-apoptotic gene products while down-regulating anti-apoptotic ones cellmolbiol.org. A specific example of this is the observed decrease in the protein expression of the anti-apoptotic gene Bcl-xL in cancer cells following emetine administration mtak.hu.

In studies on gastric cancer cells, RNA sequencing revealed that emetine treatment leads to a significant number of differentially expressed genes (DEGs). These genes are involved in critical signaling pathways such as MAPKs, Wnt/β-catenin, Hippo, and PI3K/AKT, which are crucial for cell proliferation, migration, and survival nih.gov.

Furthermore, emetine has been found to reduce the mRNA and protein levels of Angiotensin-Converting Enzyme 2 (ACE2) nih.gov. It can also limit the expression of pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 beta (IL-1β), and Interleukin-6 (IL-6) nih.gov. In prostate cancer cell lines, emetine treatment resulted in altered transcript levels of genes such as MLH1, TP53, and EPHB2 researchgate.net.

The table below summarizes a selection of genes and proteins whose expression is regulated by (+-)-Emetine dihydrobromide, as identified in various research studies.

| Gene/Protein | Effect of Emetine | Cellular Context | Reference |

| Pro-apoptotic genes | Up-regulation | General | cellmolbiol.org |

| Anti-apoptotic genes | Down-regulation | General | cellmolbiol.org |

| Bcl-xL | Down-regulation | Ovarian Cancer Cells | mtak.hu |

| ACE2 | Down-regulation | Human Lung Cells | nih.gov |

| TNF-α | Down-regulation | General | nih.gov |

| IL-1β | Down-regulation | General | nih.gov |

| IL-6 | Down-regulation | General | nih.gov |

| MLH1 | Altered Expression | Prostate Cancer Cells | researchgate.net |

| TP53 | Altered Expression | Prostate Cancer Cells | researchgate.net |

| EPHB2 | Altered Expression | Prostate Cancer Cells | researchgate.net |

Enzyme and Receptor Interactions in Research

The interaction of (+-)-Emetine dihydrobromide with various enzymes and receptors has been a subject of scientific investigation, revealing specific inhibitory and antagonistic activities.

Acetylcholinesterase Inhibition

Computational molecular docking studies have been conducted to investigate the interaction between emetine and human brain acetylcholinesterase (AChE), a key enzyme in the breakdown of the neurotransmitter acetylcholine (B1216132) nih.gov. These studies predict a significant inhibitory interaction. The research calculated the binding energy and the estimated inhibition constant (Ki) for the complex formed between emetine and acetylcholinesterase, providing quantitative insight into this potential inhibition.

| Parameter | Value | Significance | Reference |

| Binding Energy (ΔG) | -9.72 kcal/mol | Indicates a strong and spontaneous binding interaction between emetine and the active site of acetylcholinesterase. | cellmolbiol.orgnih.gov |

| Inhibition Constant (Ki) | 75.07 nM | Represents the concentration of emetine required to produce 50% inhibition of the enzyme, suggesting potent inhibitory activity. | cellmolbiol.org |

Adrenergic Receptor (α2) Blocker Activity

Based on available scientific literature, there is no direct evidence to suggest that (+-)-Emetine dihydrobromide acts as an antagonist or blocker of α2-adrenergic receptors. Research into the specific interactions of emetine has not established a relationship with this particular receptor subtype.

Dipeptidyl Aminopeptidase IV Inhibition

Current research does not provide direct evidence that (+-)-Emetine dihydrobromide functions as an inhibitor of the enzyme Dipeptidyl Aminopeptidase IV (DPP-IV). While related research has explored the design of emetine-based prodrugs that target DPP-IV, this does not confirm a direct inhibitory action by the emetine molecule itself cellmolbiol.org.

Dopamine (B1211576) Receptor (D1 and D3) Antagonism

There is no scientific evidence in the reviewed literature to support the claim that (+-)-Emetine dihydrobromide acts as an antagonist for either the Dopamine D1 or D3 receptors. Its molecular mechanism of action has not been associated with the blockade of these specific dopamine receptor subtypes.

Substance P and Neurokinin NK3 Antagonism

(±)-Emetine has been identified as an antagonist of Substance P and the neurokinin NK3 receptor. benthamopen.com Substance P is an 11-amino acid neuropeptide belonging to the tachykinin family, which plays a significant role in the central and peripheral nervous systems, as well as in immune responses. nih.gov It exerts its effects by binding to G protein-coupled neurokinin receptors (NKRs), including NK1R, NK2R, and NK3R. nih.gov

The antagonism of these receptors can influence various physiological pathways. For instance, NK3 receptors are involved in mediating disruptions of intestinal motility and nociception. nih.gov It is suggested that tachykinins released from intrinsic primary afferent neurons can create a degree of hypersensitivity within the enteric nervous system, a process that can be modulated by NK3 receptor antagonists. nih.gov Furthermore, studies have demonstrated that NK3 receptors located on primary afferent terminals in the spinal cord can potentiate the release of Substance P. nih.gov By acting as an antagonist, emetine can interfere with these signaling pathways. benthamopen.com

Interaction with Ribosomal Protein S14 (RPS14) and MDM2

The primary and most well-established mechanism of action for emetine is the inhibition of protein synthesis in eukaryotic cells. benthamopen.comnih.gov This is achieved by targeting the 40S subunit of the ribosome, thereby blocking the translocation step of polypeptide chain elongation. nih.govwikipedia.org

Specifically, emetine's interaction is linked to the ribosomal protein S14 (RPS14). wikipedia.org Studies on cells with resistance to emetine have identified alterations in the RPS14 protein. wikipedia.org Research in Saccharomyces cerevisiae has shown that RPS14 regulates its own expression by binding directly to its pre-mRNA and also to a specific helix in the 18S rRNA. nih.gov The development of emetine resistance has been linked to mutations near the C-terminus of RPS14, which prevent the protein from binding to its RNA targets. nih.gov This demonstrates that RPS14 is a key molecular target for emetine's activity in inhibiting protein synthesis.

The interaction between emetine and the MDM2 proto-oncogene is not as clearly defined in the available scientific literature. MDM2 is a crucial negative regulator of the p53 tumor suppressor protein. nih.govnih.gov While antagonists of the MDM2-p53 interaction are being investigated as anti-cancer agents, a direct mechanistic link or interaction between emetine and MDM2 has not been established in the reviewed sources.

Inhibition of Viral Replication Enzymes (e.g., RdRp)

Emetine demonstrates broad-spectrum antiviral activity against a range of RNA and DNA viruses. benthamopen.comacs.org Its antiviral effects are attributed to multiple mechanisms, including the inhibition of viral replication enzymes like RNA-dependent RNA polymerase (RdRp), although this specific mechanism is a subject of ongoing research with some conflicting findings.

RdRp is a critical enzyme for the replication of many RNA viruses. news-medical.net Some studies propose that emetine directly inhibits this enzyme. For example, emetine was found to strongly inhibit the RdRp activity of the Zika virus. acs.orgnih.gov Computational studies and surface plasmon resonance (SPR) analysis have also suggested that emetine can bind to the SARS-CoV-2 RdRp (NSP12) catalytic subunit. acs.org

However, other research presents contrasting evidence. One study found that emetine had minimal or no inhibitory effect on the polymerization activity of the SARS-CoV-2 RdRp complex, even at high concentrations, suggesting it is an unlikely direct target. researchgate.netrutgers.edu The predominant antiviral mechanism is often attributed to its potent inhibition of host cell protein synthesis, which is essential for viral replication. rutgers.edubiorxiv.orgnih.gov By shutting down the cellular machinery that the virus hijacks to produce its own proteins, emetine effectively halts viral propagation. biorxiv.orgnih.gov

Interactive Data Table: Antiviral Activity of Emetine

| Virus | Cell Line | Measurement | Value | Selectivity Index (SI) |

| SARS-CoV-2 | Vero | EC₅₀ | 0.007 µM | 280 |

| SARS-CoV-2 | Caco-2 | IC₅₀ | 0.47 µM | Not Reported |

| Enterovirus A71 (EV-A71) | RD | EC₅₀ | 49 nM | >204 |

| Enterovirus D68 | Not Reported | EC₅₀ | 19 nM | Not Reported |

| Echovirus-6 | Not Reported | EC₅₀ | 45 nM | Not Reported |

| Coxsackievirus A16 | Not Reported | EC₅₀ | 83 nM | Not Reported |

| Coxsackie B | Not Reported | EC₅₀ | 51 nM | Not Reported |

| Zika Virus (RdRp activity) | In vitro assay | IC₅₀ | 121 nM | Not Applicable |

Structure Activity Relationship Sar Studies and Analog Design

Identification of Key Structural Determinants for Protein Synthesis Inhibition

The ability of emetine (B1671215) to halt protein synthesis is not a property of the entire molecule acting as a single unit, but rather a finely tuned interplay of specific structural motifs. benthamopen.comasm.org Decades of research have illuminated the critical regions of the emetine scaffold that are indispensable for its potent inhibitory activity. benthamopen.comasm.org

The Pivotal Role of the N-2′ Position

At the heart of emetine's biological activity lies the secondary amine at the N-2′ position. asm.orgnih.gov SAR studies have unequivocally demonstrated that this specific feature is crucial for the inhibition of protein synthesis. nih.govnih.gov Modification of this secondary amine, for instance, through methylation to form N-methylemetine, results in a significant reduction in inhibitory potency. nih.gov This observation strongly suggests that the hydrogen atom on the secondary amine is involved in a critical hydrogen bonding interaction with its biological target, likely the 40S ribosomal subunit. benthamopen.comnih.gov

Furthermore, the stereochemistry at the C-1′ position is intrinsically linked to the activity of the N-2′ amine. For emetine to be biologically active, the C-1′ position must possess the R configuration. benthamopen.comacs.org Its epimer, isoemetine, which has the S configuration at C-1′, is inactive. benthamopen.com This strict stereochemical requirement underscores the precise three-dimensional arrangement necessary for optimal binding and inhibition. The spatial relationship between the tricyclic system and the bicyclic isoquinoline (B145761) portion of the molecule is also critical, with an unoccupied region between these two systems being a prerequisite for activity. nih.gov Bulky substituents at the N-2′ position can disrupt this necessary conformation, leading to a loss of activity. nih.gov

The Indispensable Secondary Amine

The secondary amine at N-2′ is not merely a placeholder but an active participant in the molecular interactions that lead to protein synthesis inhibition. asm.orgnih.gov Its ability to act as a hydrogen bond donor is considered a cornerstone of its function. nih.gov The loss of activity observed with analogs where the secondary amine is replaced or modified highlights its essential role. asm.org For example, O-methylpsychotrine, which features an unsaturation at the 1′-2′ positions and lacks the secondary amine, is inactive. benthamopen.com This further solidifies the importance of the secondary amine in the biological activity of emetine. benthamopen.com

Evaluation of Modified Biological Activities of Synthetic Analogues

The knowledge gleaned from SAR studies has paved the way for the rational design of synthetic emetine analogs with altered biological profiles. nih.govresearchgate.net By systematically modifying the emetine scaffold, researchers have been able to probe the effects of various substituents on activity and even design analogs with modulated selectivity. pnas.orgnih.gov

Impact of Substituent Features on Activity

Chemical modifications at the N-2′ position have a profound impact on the biological activity of emetine. nih.govnih.gov The introduction of various functional groups, such as thiourea (B124793), urea (B33335), carbamate, dithiocarbamate, and sulfonamides, at this position consistently leads to a decrease in cytotoxic potency, with reductions ranging from 5 to 400 times compared to the parent compound. nih.gov

The nature of the substituent attached to the N-2′ position plays a significant role in the degree of activity reduction. For instance, in a series of thiourea analogs, a compound bearing an electron-withdrawing chlorine atom at the para position of a benzyl (B1604629) substituent was found to be the most active. nih.gov However, a clear-cut preference for electron-withdrawing groups over electron-donating groups is not always observed, suggesting a complex interplay of electronic and steric factors. nih.gov The primary takeaway from these studies is that the N-2′ position serves as a "tunable handle" for modulating the biological activity of emetine. nih.gov

Table 1: Cytotoxicity of N-2' Substituted Emetine Analogs

| Compound | N-2' Substituent | IC50 (µM) in LNCaP Cells | IC50 (µM) in PC3 Cells |

|---|---|---|---|

| Emetine | H | - | - |

| 4 | Benzylthiourea | - | - |

| 5 | p-Methoxybenzylthiourea | - | - |

| 6 | p-Chlorobenzylthiourea | - | - |

IC50 values represent the concentration required to inhibit cell growth by 50%. Data from a study on prostate cancer cell lines. nih.gov

Design Strategies for Modulating Biological Selectivity

The significant drop in cytotoxicity upon N-2′ modification has been ingeniously exploited in the design of prodrugs. nih.govnih.gov The core concept is to create an inactive or significantly less active form of emetine that can be selectively activated in a specific biological environment, such as a tumor. nih.govnih.gov This "molecular switch" strategy aims to turn the cytotoxic activity "off" in the prodrug form and "on" upon release of the active emetine. nih.gov

One approach involves designing emetine analogs with hydrolyzable moieties at the N-2′ position that are stable in normal physiological conditions but can be cleaved within the tumor microenvironment. nih.gov This could potentially improve the therapeutic index of emetine-based therapies. nih.gov For example, peptide-emetine conjugates have been synthesized where the peptide sequence is designed to be a substrate for tumor-specific proteases like fibroblast activation protein (FAP). nih.govnih.gov In this design, the bulky peptide renders the emetine inactive until it is cleaved by FAP, releasing the potent cytotoxic agent directly at the tumor site. nih.gov

Another strategy involves creating hybrid molecules by covalently bonding peptide sequences from other biologically active compounds, such as the dolastatin 10 peptide, to the N-2′ position of emetine. acs.org Surprisingly, some of these hybrids have shown retention of biological activity, challenging the long-held belief that any substitution at the N-2′ position leads to a significant loss of potency. acs.org These findings open up new avenues for designing emetine-based compounds with novel mechanisms of action and improved selectivity.

Pre Clinical Biological Research and Mechanistic Insights

Antiviral Mechanisms in In Vitro Models

(±)-Emetine dihydrobromide has demonstrated broad-spectrum antiviral activity against a range of DNA and RNA viruses. nih.govnih.gov Its mechanisms of action are multifaceted, primarily involving the inhibition of viral replication and, in some cases, viral entry. mednexus.orgnih.gov

Inhibition of Viral Replication Cycle Stages

A primary antiviral mechanism of emetine (B1671215) is the inhibition of protein synthesis in host cells, which viruses rely on for their replication. nih.govbenthamopen.comrutgers.edunih.gov This inhibition disrupts the production of essential viral proteins, thereby halting the viral life cycle. nih.govnih.govresearchgate.net Studies have shown that emetine treatment leads to a significant decrease in viral RNA and protein synthesis for various viruses. nih.govnih.govresearchgate.net For instance, in the context of Dengue virus (DENV), emetine was found to impede viral RNA synthesis, leading to the abortion of the membranous replication complexes within host cells. researchgate.netlongdom.org Similarly, with vaccinia virus, it has been shown to interfere with virus assembly. nih.gov In studies involving human cytomegalovirus (HCMV), emetine was observed to inhibit viral replication after entry but before the start of DNA synthesis. nih.govnih.gov

Host-Dependent Antiviral Approaches

Emetine's antiviral activity is often host-dependent, meaning it targets cellular pathways that the virus hijacks for its own replication. A notable example is its mechanism against Human Cytomegalovirus (HCMV). Emetine's inhibition of HCMV is dependent on the binding of ribosomal processing S14 (RPS14) to MDM2, which in turn disrupts the interactions of MDM2 with p53 and the viral protein IE2. nih.gov This disruption is crucial for the antiviral effect. nih.gov The compound induces the translocation of RPS14 into the nucleus in infected cells, a key step in this host-dependent mechanism. nih.gov This highlights a sophisticated interplay between the drug, host cell proteins, and viral components.

Effects on Specific Viruses

(±)-Emetine dihydrobromide has shown potent in vitro activity against a diverse array of viruses:

SARS-CoV-2 and MERS-CoV : Emetine is a highly potent inhibitor of SARS-CoV-2, the virus responsible for COVID-19. nih.gov It has been shown to suppress SARS-CoV-2 replication in Vero cells with a very low half-maximal effective concentration (EC50). nih.gov The proposed mechanisms include blocking viral entry and inhibiting viral replication by disrupting the binding of viral mRNA to the host's eukaryotic translation initiation factor 4E (eIF4E). nih.govnih.gov This action effectively decreases viral RNA and protein synthesis. nih.govnih.gov Emetine has also demonstrated inhibitory effects against MERS-CoV. nih.gov

Zika Virus (ZIKV) and Ebola Virus (EBOV) : Emetine potently inhibits both Zika and Ebola virus infections in vitro. nih.govupenn.edunih.gov Its dual mechanism of action involves inhibiting the ZIKV NS5 polymerase activity and disrupting lysosomal function. nih.govupenn.edunih.gov Additionally, emetine has been shown to block the entry of Ebola virus into host cells. upenn.edunih.govresearchgate.net

Cytomegalovirus (CMV) : Emetine is a potent inhibitor of human cytomegalovirus (HCMV) replication. nih.govnih.govsemanticscholar.org It acts at an early stage of the replication cycle, after viral entry but before the initiation of viral DNA synthesis. nih.govnih.gov Its mechanism is host-dependent, involving the cellular protein RPS14 and its interaction with MDM2. nih.gov

Dengue Virus (DENV) : Emetine effectively inhibits all serotypes of the Dengue virus. researchgate.netlongdom.org It acts at an early stage of the viral replication cycle by impeding viral RNA synthesis and preventing the formation of the viral replication complex. researchgate.netlongdom.org

Rabies Virus : Research has indicated that emetine can block the axonal transport of rabies virus particles, a crucial step in the pathogenesis of the disease. nih.gov

Vaccinia and Poliovirus : Emetine has been shown to interfere with the assembly of the vaccinia virus. nih.gov In the case of enteroviruses like poliovirus, it blocks the translation of viral proteins. nih.gov

Interactive Data Table: In Vitro Antiviral Activity of Emetine

| Virus | Cell Line | EC50 / IC50 | Mechanism of Action |

| SARS-CoV-2 | Vero | 0.007 µM - 0.46 µM nih.gov | Blocks entry, inhibits replication by disrupting viral mRNA binding to eIF4E. nih.govnih.gov |

| MERS-CoV | Vero | 0.08 µM nih.gov | Blocks S-mediated entry. nih.gov |

| Zika Virus | HEK293, SNB-19, Vero E6 | 52.9 nM nih.gov | Inhibits NS5 polymerase activity, disrupts lysosomal function. nih.govupenn.edunih.gov |

| Ebola Virus | Vero E6, HeLa | 16.9 nM (Vero E6), 10.2 µM (HeLa) researchgate.net | Inhibits viral entry and polymerase activity. upenn.edunih.govresearchgate.net |

| Cytomegalovirus | Human Foreskin Fibroblasts | 40 nM nih.gov | Inhibits replication after entry and before DNA synthesis via a host-dependent mechanism. nih.gov |

| Dengue Virus | Huh-7 | Not specified | Impedes viral RNA synthesis and formation of replication complexes. researchgate.netlongdom.org |

| Rabies Virus | Not specified | Not specified | Blocks axonal transport of virus particles. nih.gov |

| Vaccinia Virus | Not specified | Not specified | Interferes with virus assembly. nih.gov |

| Poliovirus | Not specified | Not specified | Blocks translation of viral proteins. nih.gov |

Antiparasitic Mechanisms in In Vitro Models

(±)-Emetine dihydrobromide has a long history of use as an antiprotozoal agent, and in vitro studies have provided insights into its mechanisms of action against various parasites. benthamopen.com

Mode of Action on Entamoeba histolytica

Emetine's primary mode of action against Entamoeba histolytica, the parasite that causes amoebiasis, is the irreversible inhibition of protein synthesis. benthamopen.comnih.gov It achieves this by binding to the 40S ribosomal subunit, which prevents the translocation of tRNA during the elongation phase of protein synthesis. benthamopen.com This leads to a depletion of free ribosomes and an increase in polyribosomes, ultimately causing parasite death. benthamopen.com

Trypanocidal Activity

In vitro studies have also demonstrated the trypanocidal activity of emetine against protozoan parasites of the genus Trypanosoma, which are responsible for diseases like Chagas disease (Trypanosoma cruzi) and African trypanosomiasis (Trypanosoma brucei). The primary mechanism of its trypanocidal action is also believed to be the inhibition of protein synthesis within the parasites.

Studies on Cell Proliferation Inhibition in Various Research Models

Dihydrobromide (+-)emetine has demonstrated significant inhibitory effects on cell proliferation across a variety of research models, including numerous cancer cell lines and viruses. The primary mechanism behind this inhibition is the compound's ability to block protein synthesis. nih.govjohnshopkins.edunih.gov By binding to the 40S subunit of the ribosome, emetine disrupts the translation process, which is essential for cell growth and division. wikipedia.org

In the context of oncology research, emetine has shown potent anti-proliferative activity against gastric cancer cells. nih.gov Studies on MGC803 and HGC-27 gastric cancer cell lines revealed that emetine effectively suppresses cell growth, with IC50 values of 0.0497 μM and 0.0244 μM, respectively. nih.gov The mechanism of action in these cells involves not only the inhibition of proliferation but also the induction of apoptosis. nih.gov Furthermore, emetine has been observed to inhibit the growth of non-small cell lung cancer (NSCLC) cells and breast cancer cells. nih.gov In hepatocellular carcinoma (HCC) cell lines such as Huh7, Hep3B, SNU449, SNU886, and PLC-PRF-5, emetine dihydrochloride (B599025) inhibited cell motility at non-toxic concentrations. researchgate.net

Beyond its anti-cancer properties, emetine has been investigated for its broad-spectrum antiviral activity. It has been shown to inhibit the replication of a range of viruses, including Zika virus, Ebola virus, and various human enteroviruses. nih.gov For instance, emetine was found to be effective against Enterovirus A71 (EV-A71) with an EC50 of 49 nM, Enterovirus D68 with an EC50 of 19 nM, Echovirus-6 with an EC50 of 45 nM, Coxsackievirus A16 with an EC50 of 83 nM, and Coxsackie B with an EC50 of 51 nM. nih.gov Research has also highlighted its potent inhibitory effects against SARS-CoV-2, with a reported EC50 of 0.019 μM in Vero cells. nih.gov The antiviral mechanism is thought to involve the blockade of viral entry and the inhibition of viral RNA and protein synthesis. nih.gov Additionally, low doses of emetine have been found to inhibit human cytomegalovirus (HCMV) replication. plos.org

The following table summarizes the inhibitory concentrations of emetine in various cancer cell lines and its antiviral efficacy.

| Research Model | Cell Line/Virus | Reported IC50/EC50 |

| Gastric Cancer | MGC803 | 0.0497 μM |

| Gastric Cancer | HGC-27 | 0.0244 μM |

| SARS-CoV-2 | Vero Cells | 0.019 μM |

| Enterovirus A71 (EV-A71) | RD Cells | 49 nM |

| Enterovirus D68 | --- | 19 nM |

| Echovirus-6 | --- | 45 nM |

| Coxsackievirus A16 | --- | 83 nM |

| Coxsackie B | --- | 51 nM |

Investigational Studies on Anti-inflammatory Mechanisms at Cellular and Molecular Levels

Pre-clinical research has elucidated the anti-inflammatory properties of this compound, demonstrating its ability to modulate key inflammatory pathways at the cellular and molecular levels. A significant aspect of its anti-inflammatory action is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway. nih.govacs.org NF-κB is a critical transcription factor that governs the expression of numerous genes involved in immune and inflammatory responses. researchgate.net

Emetine has been shown to suppress the activation of NF-κB by inhibiting the phosphorylation of IκBα. nih.govacs.org This action prevents the translocation of NF-κB into the nucleus, thereby downregulating the expression of its target pro-inflammatory genes. nih.gov

Specifically, studies have demonstrated that emetine can significantly limit the lipopolysaccharide (LPS)-induced expression of several pro-inflammatory cytokines. nih.gov It has been reported to have a potent inhibitory effect on the production of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6), with IC50 values of 0.3 μM, 0.3 μM, and 0.4 μM, respectively, in LPS-stimulated M1 macrophages derived from THP-1 cells. nih.gov

The table below details the inhibitory effects of emetine on key inflammatory mediators.

| Inflammatory Mediator | Effect | Reported IC50 | Mechanism |

| TNF-α | Inhibition of LPS-induced expression | 0.3 μM | NF-κB dependent |

| IL-1β | Inhibition of LPS-induced expression | 0.3 μM | NF-κB dependent |

| IL-6 | Inhibition of LPS-induced expression | 0.4 μM | NF-κB dependent |

These findings suggest that emetine's anti-inflammatory effects are mediated through the targeted suppression of the NF-κB signaling cascade and the subsequent reduction in the production of key pro-inflammatory cytokines. nih.gov

Exploration of Modulatory Effects on Cell Physiology

This compound exerts profound modulatory effects on fundamental aspects of cell physiology, primarily stemming from its well-established role as an inhibitor of protein synthesis. johnshopkins.edubenthamopen.com This inhibition is achieved by emetine binding to the 40S ribosomal subunit, which irreversibly blocks the movement of the ribosome along the mRNA, thereby halting protein translation. researchgate.netbenthamopen.com This fundamental action has cascading effects on various cellular processes.

One of the key physiological processes modulated by emetine is the cell cycle. By inhibiting the synthesis of proteins crucial for cell cycle progression, such as cyclins and cyclin-dependent kinases, emetine can induce cell cycle arrest. mdpi.com Furthermore, emetine's impact on protein synthesis also extends to the regulation of apoptosis. It has been shown to induce apoptosis in various cancer cell lines, in part by down-regulating the expression of anti-apoptotic proteins. researchgate.net

In addition to its effects on protein synthesis and apoptosis, emetine has been observed to influence autophagy. researchgate.net It can prevent induced autophagy in certain cell types by stabilizing polyribosomes while inhibiting protein synthesis. benthamopen.com Emetine also interferes with nucleic acid synthesis, including both DNA and RNA synthesis, although the inhibition of protein synthesis is its primary and most immediate effect. nih.govbenthamopen.com Research indicates that the block in proteosynthesis by emetine temporally precedes its effects on DNA replication. nih.gov

The following table summarizes the modulatory effects of emetine on various aspects of cell physiology.

| Cellular Process | Effect of Emetine | Underlying Mechanism |

| Protein Synthesis | Potent and irreversible inhibition | Binds to the 40S ribosomal subunit |

| Cell Cycle | Induces arrest | Inhibition of synthesis of key cell cycle proteins |

| Apoptosis | Induction | Down-regulation of anti-apoptotic proteins |

| Autophagy | Prevention of induced autophagy | Stabilization of polyribosomes |

| DNA/RNA Synthesis | Inhibition | Secondary to protein synthesis inhibition |

Use as a Chemical Probe in Gene NMD Inhibition (GINI) Strategy

This compound has been utilized as a valuable chemical probe in the investigation of nonsense-mediated mRNA decay (NMD), a crucial cellular surveillance pathway that identifies and degrades mRNAs containing premature termination codons (PTCs). oup.com The inhibition of protein synthesis by emetine indirectly leads to the inhibition of NMD, as the NMD process is tightly coupled to translation. oup.comnih.gov This property has made emetine a useful tool in "Gene NMD Inhibition" (GINI) strategies.

In high-throughput screening (HTS) assays designed to identify novel NMD inhibitors, emetine is often used as a positive control. elifesciences.org Its ability to stabilize and increase the levels of NMD-sensitive transcripts provides a benchmark for the efficacy of other potential inhibitors. nih.govelifesciences.org For instance, in studies using cell lines with known nonsense mutations, pretreatment with emetine has been shown to block the NMD pathway, leading to a significant increase in the relative abundance of the mutant transcripts. researchgate.net This effect has been demonstrated to result in up to a 60-fold recovery of mutant RNA transcript expression in certain experimental setups. nih.govelifesciences.org

The use of emetine in these assays allows researchers to validate the experimental system and confirm that the observed changes in transcript levels are indeed due to the inhibition of NMD. elifesciences.org By comparing the effects of test compounds to those of emetine, scientists can identify and characterize more specific and potentially less toxic NMD inhibitors for therapeutic applications. nih.govelifesciences.org

The table below outlines the role of emetine as a chemical probe in the GINI strategy.

| Application | Function of Emetine | Observed Effect |

| High-Throughput Screening (HTS) for NMD inhibitors | Positive control | Increases the relative expression of mutant to wild-type transcripts elifesciences.org |

| Validation of NMD inhibition assays | Chemical probe to block NMD | Stabilizes and increases the levels of NMD-sensitive transcripts researchgate.net |

| Mechanistic studies of NMD | Indirect inhibitor of NMD | Allows for the study of the consequences of NMD inhibition |

Biotransformation and Metabolic Research

Identification of Emetine (B1671215) Metabolites in Research Systems (e.g., Epicrine, O-demethylated forms)

The biotransformation of emetine predominantly yields O-demethylated metabolites. In vitro studies utilizing human liver microsomes have successfully identified three primary metabolic products. nih.gov These metabolites were confirmed through high-performance liquid chromatography (HPLC) by comparing their retention times with those of authentic samples. nih.gov

The identified O-demethylated forms are:

Cephaeline (B23452): Also known as 6'-O-demethylemetine, this is a significant metabolite of emetine. nih.govnih.gov

9-O-demethylemetine: Another key product of emetine's metabolism. nih.govnih.gov

10-O-demethylemetine: This compound is also formed during the metabolic process. nih.gov

Research conducted in rats has further substantiated these findings, identifying cephaeline and 9-O-demethylemetine as biliary metabolites of emetine after enzymatic hydrolysis. nih.gov These studies indicate that the primary metabolic route for emetine is demethylation, which may be followed by conjugation with glucuronides. nih.gov While the prompt mentions "Epicrine" as a potential metabolite, current scientific literature from the conducted research does not prominently feature it as a recognized metabolite of emetine.

Interactive Data Table: Identified Metabolites of Emetine in Research Systems

| Metabolite Name | Alternative Name | Research System | Reference |

|---|---|---|---|

| Cephaeline | 6'-O-demethylemetine | Human Liver Microsomes, Rats | nih.gov, nih.gov |

| 9-O-demethylemetine | Human Liver Microsomes, Rats | nih.gov, nih.gov | |

| 10-O-demethylemetine | Human Liver Microsomes | nih.gov |

Enzymatic Pathways in Metabolism (e.g., Cytochrome P450 Involvement: CYP2D6, CYP3A4)

The metabolism of emetine is primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes, which are crucial for the biotransformation of a vast number of compounds. nih.govnih.gov Research has pinpointed specific CYP isozymes that play a significant role in the O-demethylation of emetine.

Studies have demonstrated that:

CYP2D6 and CYP3A4 are the key enzymes involved in the conversion of emetine to cephaeline and 9-O-demethylemetine. nih.govresearchgate.net

CYP3A4 is also involved in the metabolic pathway leading to the formation of 10-O-demethylemetine. nih.govresearchgate.net

The role of CYP2D6 is particularly notable in the O-demethylation of emetine to produce cephaeline. nih.gov Although CYP2D6 constitutes a small percentage of the total hepatic P450 enzymes, it is responsible for the metabolism of a significant portion of clinically used drugs, including various plant alkaloids like emetine. nih.gov

Inhibitory Effects on Metabolic Enzyme Activities in Research

In addition to being a substrate for CYP enzymes, emetine has been shown to exhibit inhibitory effects on their activity. In vitro research has demonstrated that emetine can inhibit the function of the very enzymes responsible for its metabolism, namely CYP2D6 and CYP3A4. nih.gov

The inhibitory potential of emetine has been quantified through the determination of IC₅₀ and inhibition constant (Ki) values:

The IC₅₀ value , which represents the concentration of an inhibitor required to reduce enzyme activity by 50%, was found to be 80 µM for emetine against CYP2D6 and 480 µM against CYP3A4. nih.gov

The inhibition constant (Ki) , which provides a more precise measure of the inhibitor's binding affinity, was determined to be 43 µM for CYP2D6 and 232 µM for CYP3A4. nih.govresearchgate.net

These findings were established through graphical analysis of Dixon plots at various concentrations of the inhibitor. nih.gov The data indicates that emetine acts as an inhibitor for both CYP2D6 and CYP3A4. nih.govresearchgate.net

Interactive Data Table: Inhibitory Effects of Emetine on Cytochrome P450 Enzymes

| Enzyme | IC₅₀ (µM) | Ki (µM) | Reference |

|---|---|---|---|

| CYP2D6 | 80 | 43 | nih.gov, researchgate.net |

| CYP3A4 | 480 | 232 | nih.gov, researchgate.net |

Advanced Academic Research Perspectives and Future Directions

Conceptual Frameworks for Mechanistic Lead Compound Development

(+/-)-Emetine serves as a quintessential example of a natural product lead compound—a molecule with inherent biological activity that forms the starting point for drug development. The primary conceptual framework for its development revolves around mitigating its high cytotoxicity while retaining or redirecting its potent mechanism of action. Emetine's primary mechanism is the inhibition of protein synthesis, which it accomplishes by binding to the 40S ribosomal subunit. wikipedia.orgbenthamopen.comresearchgate.net This action, however, is not selective for pathogenic or cancerous cells, leading to a narrow therapeutic index that curtailed its earlier clinical trials for cancer. nih.gov

Modern drug design strategies focus on transforming emetine (B1671215) into a prodrug. This approach involves chemically modifying the emetine molecule to render it temporarily inactive. The prodrug is designed to be activated only under specific physiological conditions or in the presence of enzymes that are overexpressed in the target microenvironment, such as a tumor.

Key strategic modifications focus on the N-2′ secondary amine of the emetine structure. Structure-activity relationship (SAR) studies have demonstrated that this position is critical for its biological activity; derivatization at this site to create a tertiary nitrogen can lead to a significant reduction in cytotoxicity. nih.gov This principle allows for the design of prodrugs that can be selectively cleaved to release the active emetine molecule within cancer cells. Examples of this strategy include:

Enzyme-Activated Prodrugs: Researchers have synthesized emetine prodrugs linked to peptide substrates for enzymes like prostate-specific antigen (PSA), which is abundant in the prostate cancer environment. The prodrug remains largely inert in healthy tissue but is cleaved by PSA in the vicinity of the tumor, releasing the cytotoxic emetine. nih.gov

pH-Sensitive Prodrugs: Another approach involves creating derivatives that are stable at the physiological pH of healthy tissue (around 7.4) but hydrolyze to release active emetine in the slightly acidic microenvironment characteristic of many solid tumors.

These frameworks aim to improve the therapeutic index, making emetine or its derivatives more viable candidates for clinical development by ensuring the cytotoxic payload is delivered more selectively to diseased cells. nih.gov

Integration of Computational and Statistical Analysis in Molecular Research (e.g., Molecular Docking)

Computational and statistical methods are integral to modern molecular research on emetine, enabling a deeper understanding of its interactions and guiding the rational design of new derivatives.

Molecular Docking is a key computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. For emetine, docking studies are crucial for:

Visualizing Ribosomal Binding: Cryo-electron microscopy (cryo-EM) has provided high-resolution structures of the eukaryotic ribosome, revealing that emetine binds to the E-site of the 40S small subunit. nih.gov Molecular docking simulations complement this experimental data by modeling the specific interactions—such as hydrogen bonds and van der Waals forces—between emetine and the amino acid or nucleotide residues in this binding pocket. This detailed view helps explain its mechanism of inhibiting mRNA/tRNA translocation. nih.gov

Investigating Novel Targets: Recent computational studies have explored emetine's binding to other potential targets. For instance, molecular docking and dynamics simulations have suggested that emetine may bind to the cap-binding pocket of the eukaryotic translation initiation factor 4E (eIF4E), thereby disrupting the binding of viral mRNA and inhibiting viral replication. nih.gov Other docking analyses have investigated its binding capacity to viral proteases, such as the main protease (Mpro) of SARS-CoV-2. nih.gov

Quantitative Structure-Activity Relationship (QSAR) studies represent a statistical approach used to develop a mathematical model that relates the chemical structure of a series of compounds to their biological activity. While specific, extensive QSAR studies on large libraries of emetine derivatives are not widely published, the principles of QSAR are fundamental to the SAR studies performed. nih.gov These studies quantitatively assess how modifications, particularly at the N-2' position, affect cytotoxicity (measured as IC50 values), providing predictive insights for designing new analogs with potentially lower toxicity and improved efficacy. nih.gov

These computational tools accelerate the drug discovery process by allowing researchers to screen virtual libraries of emetine derivatives, prioritize compounds for synthesis, and generate hypotheses about their mechanisms of action before undertaking more resource-intensive laboratory experiments. nih.gov

Exploration of Novel Applications as a Biochemical Probe in Diverse Biological Systems

Due to its potent and specific mechanism as a protein synthesis inhibitor, emetine is widely used as a biochemical probe—a tool to investigate and understand various cellular and biological processes. By acutely blocking the production of new proteins, researchers can elucidate the roles that these proteins play in specific pathways.

Examples of its application as a research tool include:

Studying Protein Degradation: By treating cells with emetine to halt the synthesis of new proteins, scientists can isolate and measure the degradation rates of existing proteins without the confounding factor of their continued production. wikipedia.org

Investigating Cell Cycle and DNA Replication: Protein synthesis is essential for cell cycle progression. Emetine has been used to demonstrate that an acute block of protein synthesis temporally precedes and is the cause of its observed effects on DNA replication, clarifying its mechanism in this context. nih.gov It has been used to study how inhibiting protein synthesis can block the initiation of DNA synthesis and mitosis. benthamopen.com

Elucidating Viral Replication Mechanisms: Many viruses rely on the host cell's machinery to translate their viral proteins. Emetine is used to determine at which stage of the viral life cycle protein synthesis is critical. Studies have shown that emetine can inhibit the replication of a broad spectrum of RNA and DNA viruses, including coronaviruses and dengue virus, by affecting viral RNA synthesis or protein translation pathways. benthamopen.comnih.gov

Analyzing Cellular Signaling and Stress Responses: Researchers can use emetine to study how cells respond to the stress of translation inhibition or to determine if a particular cellular response (e.g., apoptosis, autophagy) requires the synthesis of new signaling molecules or effector proteins. benthamopen.com

The use of emetine as a biochemical probe is invaluable for dissecting complex biological systems where the rapid turnover or induction of proteins is a key regulatory feature.

Research into Synergistic Effects with Other Experimental Agents in In Vitro Models

A significant area of contemporary cancer research involves investigating the synergistic effects of combining different therapeutic agents. Synergy occurs when the combined effect of two or more drugs is greater than the sum of their individual effects. This strategy can enhance therapeutic efficacy, overcome drug resistance, and potentially allow for lower doses of each agent. Emetine has been the subject of numerous in vitro combination studies. nih.govnih.gov

Combination with Chemotherapeutics:

Cisplatin (B142131): Studies in non-small cell lung cancer (NSCLC) cell lines have demonstrated that emetine acts synergistically with the conventional chemotherapy drug cisplatin. The combination was shown to more effectively suppress cancer cell proliferation than either drug alone. Furthermore, this combination was also effective in cisplatin-resistant cells, suggesting it may offer a strategy to overcome acquired resistance. mdpi.com The mechanism appears to involve, in part, the suppression of the Wnt/β-catenin signaling pathway by emetine. mdpi.com

Combination with Other Agents:

Chloroquine: In the context of cancer research, emetine has been studied in combination with chloroquine. These drugs were found to act synergistically to decrease the growth of lung carcinoma and leukemia/lymphoma cell lines, particularly when combined with treatment using replication-deficient HIV-1-based lentiviral particles, suggesting a potential to induce oncolytic effects. nih.gov

Remdesivir (B604916): In antiviral research, a synergistic effect has been noted between emetine and remdesivir in inhibiting SARS-CoV-2. acs.org Combination therapy may reduce the effective concentration needed for each compound, providing a potential avenue for better clinical outcomes. researchgate.net

The table below summarizes key findings from in vitro synergistic studies involving emetine.

| Combination Agent | Cell/System Model | Observed Synergistic Effect | Potential Mechanism |

| Cisplatin | Non-small cell lung cancer (NSCLC) cells | Enhanced suppression of cell proliferation; overcame cisplatin resistance | Suppression of Wnt/β-catenin pathway |

| Chloroquine | Lung carcinoma and leukemia cell lines | Decreased cancer cell growth, especially when combined with lentiviral particles | Induction of apoptosis and potential autophagy deregulation |

| Remdesivir | Vero cells (SARS-CoV-2 infection model) | Enhanced inhibition of viral replication | Complementary antiviral mechanisms |

These in vitro findings highlight the potential of using emetine in combination therapies to enhance treatment efficacy against complex diseases like cancer and viral infections. nih.gov

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing and characterizing dihydrobromide (±)emetine in academic research?